molecular formula C10H11NO3 B1274125 4-(Acetylamino)-3-methylbenzoic acid CAS No. 37901-92-1

4-(Acetylamino)-3-methylbenzoic acid

Cat. No. B1274125
CAS RN: 37901-92-1
M. Wt: 193.2 g/mol
InChI Key: WCQSEJSRAJSUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .

Scientific Research Applications

Pharmaceutical Research

4-Acetamido-3-methylbenzoic acid is used in pharmaceutical research due to its potential as a building block in the synthesis of various drugs . Its unique structure allows it to be used in the development of new pharmaceutical compounds .

Chemical Synthesis

This compound plays a significant role in chemical synthesis. It can act as a precursor or intermediate in the synthesis of other complex organic compounds . Its acetamido and carboxylic acid functional groups make it a versatile compound in organic synthesis .

Biochemistry

In biochemistry, 4-acetamido-3-methylbenzoic acid can be used to study protein interactions. The acetamido group can interact with proteins in a specific manner, making this compound useful in biochemical research .

Material Science

Although specific applications of 4-acetamido-3-methylbenzoic acid in material science are not widely reported, organic compounds with similar structures have been used in the development of new materials, such as polymers and resins .

Environmental Science

While there’s no direct evidence of 4-acetamido-3-methylbenzoic acid being used in environmental science, compounds with similar structures have been studied for their environmental impact, degradation, and potential use in environmental remediation .

Food Science

There’s no direct evidence of 4-acetamido-3-methylbenzoic acid being used in food science. However, benzoic acid derivatives are commonly used as food preservatives, so it’s possible that this compound could have potential applications in this field .

Agriculture

While there’s no direct evidence of 4-acetamido-3-methylbenzoic acid being used in agriculture, compounds with similar structures have been used in the development of pesticides and other agricultural chemicals .

Veterinary Medicine

In veterinary medicine, 4-acetamido-3-methylbenzoic acid could potentially be used in the development of new veterinary drugs. For example, amitraz, a veterinary drug used for controlling external parasites in animals, is metabolized into 4-acetamido-3-methylbenzoic acid .

properties

IUPAC Name

4-acetamido-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQSEJSRAJSUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191332
Record name 4-(Acetylamino)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)-3-methylbenzoic acid

CAS RN

37901-92-1
Record name 4-(Acetylamino)-3-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037901921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Acetylamino)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ACETYLAMINO)-3-METHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717B5T8C9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 4-amino-3-methylbenzoic acid (60 g, 0.40 mol) in methylene chloride (800 mL) was added triethylamine (121 g, 1.19 mol). The solution became clear. Then, acetic anhydride (81 g, 0.79 mol) was added and the reaction mixture was stirred for 60 h at room temperature. The solvent was evaporated. The residue was diluted with water (400 mL) and extracted with ethyl acetate (3×600 mL). The combined organic extracts were dried over magnesium sulfate, filtered and evaporated to give the title compound as a tan solid (43 g, 56% yield). 1H-NMR (d6-DMSO, 300 MHz) δ 9.36 (s, 1H), 7.77 (s, 1H), 7.10 (s, 2H), 2.27 (s, 3H), 2.10 (s, 3H). LC/MS: tR=1.22 min, 194 (MH)+.
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60 g
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121 g
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81 g
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Yield
56%

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